molecular formula C15H12F3NO B185889 4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 144918-48-9

4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B185889
CAS No.: 144918-48-9
M. Wt: 279.26 g/mol
InChI Key: DSGGHRHTHCRAAW-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound belonging to the class of benzanilides. It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide structure.

Chemical Reactions Analysis

4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide can be compared with other similar compounds, such as:

  • 4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
  • N,N-Dimethyl-3-(trifluoromethyl)benzamide
  • 4-(Trifluoromethyl)benzoic acid

These compounds share the trifluoromethyl group and aromatic structure but differ in their functional groups and overall chemical properties.

Biological Activity

4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C15H14F3NO
  • CAS Number : 1172844-75-5

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and bioactivity of organic molecules, making it a subject of interest in medicinal chemistry.

The primary mechanism of action for this compound is through inhibition of receptor tyrosine kinases (RTKs). These kinases are crucial in regulating cellular processes such as growth, differentiation, and metabolism. The compound has shown significant inhibitory activity against several RTKs, including:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)

The IC50 values for these interactions indicate strong potency, with values often less than 1000 nM, suggesting that the compound can effectively inhibit these pathways associated with various cancers and other proliferative disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits considerable anti-proliferative activity against various cancer cell lines. The following table summarizes the efficacy of this compound compared to established treatments:

Cell Line IC50 (µM) Comparison
K-562 (CML)< 10Comparable to imatinib
MCF-7 (Breast Cancer)ModerateLess potent than sorafenib
A549 (Lung Cancer)ModerateSimilar to nilotinib
HeLa (Cervical Cancer)SignificantEffective against resistant strains

The compound shows moderate to significant activity across multiple hematologic and solid tumor cell lines, indicating its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the trifluoromethyl and phenyl substituents can significantly affect its potency. The presence of electronegative groups such as trifluoromethyl enhances binding affinity to target kinases, thereby improving inhibitory activity. For instance, compounds with variations in the amine fragment showed differential effects on EGFR and PDGFR inhibition .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Chronic Myelogenous Leukemia (CML) : In a study involving K-562 cells, this compound demonstrated a GI50 value less than 10 nM, indicating strong anti-leukemic activity against both wild-type and imatinib-resistant variants .
  • Breast Cancer : The compound was evaluated alongside established drugs like sorafenib in MCF-7 cells, showing comparable efficacy but necessitating further optimization for enhanced potency against resistant strains .

Properties

IUPAC Name

4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO/c1-10-5-7-11(8-6-10)14(20)19-13-4-2-3-12(9-13)15(16,17)18/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGGHRHTHCRAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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